BenchChemオンラインストアへようこそ!

Endothelin 2 (human)

GPCR pharmacology receptor binding endothelin system

Endothelin-2 (human) is a 21-amino acid endogenous vasoactive peptide with dual ETA/ETB agonism. Unlike ET-3—which shows 100-fold weaker ETA affinity and no arterial vasoconstriction—ET-2 delivers subnanomolar ETA potency equivalent to ET-1 (pEC50 7.5–8.0). Critically, ET-2 uniquely functions as a macrophage chemoattractant and stimulates tumor cell invasion, activities absent in ET-3. Its differential sensitivity to ETA (BQ123) vs. ETB (BQ788) antagonists enables receptor subtype dissection. For vascular pharmacology, oncology, and GPCR research where isoform-specific effects are essential, ET-2 is not interchangeable with ET-1 or ET-3.

Molecular Formula C115H160N26O32S4
Molecular Weight 2546.9 g/mol
CAS No. 122879-69-0
Cat. No. B3092550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin 2 (human)
CAS122879-69-0
SynonymsEndothelin 2
Endothelin-2
Molecular FormulaC115H160N26O32S4
Molecular Weight2546.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N
InChIInChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1
InChIKeyMLFJHYIHIKEBTQ-IYRKOGFYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin-2 (human) CAS 122879-69-0: A 21-Amino Acid Vasoactive Peptide with Distinct ETA/ETB Receptor Pharmacology


Endothelin-2 (ET-2, human) is a 21-amino acid endogenous vasoactive peptide [1] belonging to the endothelin family alongside Endothelin-1 (ET-1) and Endothelin-3 (ET-3). ET-2 binds with high affinity to both Endothelin A (ETA) and Endothelin B (ETB) G protein-coupled receptors, activating phospholipase C and MAPK signaling pathways [1]. Unlike ET-1, which is the predominant vascular isoform, ET-2 exhibits a unique expression pattern and functional profile that distinguishes it from its closest analogs [2].

Why Endothelin-2 (human) Cannot Be Functionally Substituted by Endothelin-1 or Endothelin-3 in Experimental Systems


Although ET-1, ET-2, and ET-3 are all 21-amino acid peptides, they exhibit distinct receptor selectivity profiles and tissue-specific functional outcomes that preclude generic substitution. ETAR binds ET-1 and ET-2 with similar subnanomolar affinity but shows 100-fold weaker affinity for ET-3 [1]. In contrast, ETBR binds all three isoforms equally [1]. This differential selectivity translates into divergent functional responses: in human umbilical artery, ET-1 and ET-2 are potent constrictors (pEC50 7.9 and 7.5 respectively), whereas ET-3 is completely inactive [2]. Moreover, ET-2 uniquely acts as a chemoattractant for macrophages and tumor cells, a function not shared by ET-3 [3]. Therefore, substituting ET-2 with ET-1 or ET-3 will fundamentally alter experimental outcomes in receptor pharmacology, vascular biology, and oncology research.

Quantitative Differentiation Evidence: Endothelin-2 (human) vs. ET-1, ET-3, and Other Analogs


ETA Receptor Binding Affinity: Endothelin-2 Matches ET-1 but Outperforms ET-3 by 100-Fold

ETAR exhibits similar subnanomolar affinities for ET-1 and ET-2, but a 100-fold weaker affinity for ET-3 [1]. This establishes ET-2 as functionally equivalent to ET-1 at ETAR, while ET-3 is a poor substitute for ETAR-mediated studies.

GPCR pharmacology receptor binding endothelin system

Human Umbilical Artery Vasoconstriction: ET-2 Matches ET-1 Potency While ET-3 Is Inactive

In human umbilical artery, ET-1 and ET-2 exhibit comparable potent vasoconstrictor activity (pEC50 7.9 and 7.5, respectively), whereas ET-3 is completely inactive [1]. The potency order ET-1 = ET-2 >> ET-3 confirms a typical ETA receptor profile in this tissue.

vascular pharmacology smooth muscle contraction human tissue bioassay

Human Umbilical Vein Constriction: ET-2 and ET-1 Show Equivalent Potency with Slight Advantage Over ET-3

In human umbilical vein, ET-1 and ET-2 demonstrate near-identical constrictor potency (pEC50 8.1 and 8.0, respectively), while ET-3 is less potent (pEC50 7.6) [1]. This reflects the mixed ETA/ETB receptor population in venous tissue.

venous pharmacology ETB receptor human vascular tissue

Rat Mesenteric Arterial Bed: ET-2 Is Equipotent to ET-1 and 4.5-Fold More Potent Than ET-3

In the isolated perfused mesenteric arterial bed of the rat, ET-1, ET-2, and VIC (mouse ET-2) exhibit similar vasoconstrictor potency (ED50 93.0, 90.8, and 106 pmol, respectively), whereas ET-3 is significantly less potent (ED50 411 pmol) [1]. This represents a 4.5-fold higher potency for ET-2 over ET-3 in this vascular bed.

vascular pharmacology in vivo potency endothelin comparison

Breast Tumor Cell Chemotaxis and Invasion: ET-2 Matches ET-1 While ET-3 Is Ineffective

Breast tumor cells migrate toward ET-1 and ET-2 but show no chemotactic response to ET-3 [1]. Both ET-1 and ET-2 significantly increase tumor cell invasion through Matrigel, whereas ET-3 does not elicit this response [1]. This functional dichotomy is not predicted by receptor binding affinity alone and reflects a unique role for ET-2 in tumor pathophysiology.

cancer biology tumor invasion cell migration

Lung Adenocarcinoma Progression: ET-2 Silencing Reduces Proliferation, Migration, and Invasion

siRNA-mediated silencing of ET-2 in A549 human lung adenocarcinoma cells significantly reduces proliferation, migration, and invasion while enhancing apoptosis [1]. High ET-2 expression correlates with poor overall survival in lung adenocarcinoma patients [1]. While similar pro-tumorigenic roles have been described for ET-1 in other cancers, the tissue-specific expression and epigenetic regulation of ET-2 in lung adenocarcinoma provide a distinct therapeutic target.

lung cancer siRNA knockdown cancer therapeutics

Validated Application Scenarios for Endothelin-2 (human) Based on Quantitative Evidence


ETA Receptor Pharmacology Studies Requiring High Potency Agonism Without ETBR Bias

Given that ET-2 binds ETAR with subnanomolar affinity equivalent to ET-1 [1], researchers can employ ET-2 as a high-potency ETA agonist in recombinant receptor assays or tissue preparations expressing predominantly ETAR (e.g., human umbilical artery [2]). Unlike ET-3, which exhibits 100-fold weaker affinity, ET-2 ensures robust receptor activation at low concentrations, reducing off-target effects.

Human Vascular Tissue Bioassays for Endothelin-Mediated Vasoconstriction

In isolated human vascular ring preparations, ET-2 produces vasoconstriction with pEC50 values of 7.5 (artery) and 8.0 (vein), closely matching ET-1 [2]. This makes ET-2 an ideal tool for investigating ETA-mediated vascular tone, especially in studies where ET-1 availability is limited or where isoform-specific effects are being dissected. ET-3 is unsuitable for arterial studies due to its complete inactivity [2].

Tumor Microenvironment Research: Macrophage Chemotaxis and Tumor Cell Invasion Assays

ET-2 is a potent chemoattractant for macrophages and stimulates tumor cell invasion through Matrigel, functions not shared by ET-3 [3]. Researchers investigating the role of the endothelin system in tumor progression, particularly in breast and lung cancers, should select ET-2 to accurately model these pathophysiological processes. ET-2 is also a validated therapeutic target in lung adenocarcinoma [4].

Comparative Endothelin Isoform Selectivity Studies Using Antagonist Cocktails

The differential sensitivity of ET-2-mediated responses to ETA (BQ123) and ETB (BQ788) antagonists in human vascular tissues [2] enables researchers to dissect receptor subtype contributions. For instance, in human umbilical vein, ET-2-induced contraction is only weakly displaced by combined BQ123/BQ788, whereas ET-3 responses are selectively inhibited by BQ788. This pharmacological fingerprint makes ET-2 a critical reagent for validating receptor antagonist specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endothelin 2 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.